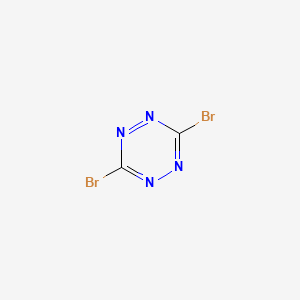

3,6-Dibromo-1,2,4,5-tetrazine

Description

3,6-Dibromo-1,2,4,5-tetrazine is a halogenated derivative of the 1,2,4,5-tetrazine heterocycle, characterized by two bromine atoms at the 3- and 6-positions. This compound belongs to a class of nitrogen-rich aromatic systems known for their electron-deficient nature, making them highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions.

Synthesis of this compound typically involves halogenation of the parent tetrazine or substitution reactions on pre-functionalized tetrazine precursors. For example, analogous 3,6-dichloro-1,2,4,5-tetrazine is synthesized via chlorination of dihydrotetrazine intermediates, and similar methodologies may apply for bromination . Characterization relies on spectroscopic techniques (IR, NMR, mass spectrometry) and elemental analysis to confirm structure and purity .

Properties

IUPAC Name |

3,6-dibromo-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N4/c3-1-5-7-2(4)8-6-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJIQERMSGPPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.86 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Bioorthogonal Chemistry

Overview:

Bioorthogonal reactions are crucial for chemical biology as they allow for selective reactions in complex biological environments without interfering with native biochemical processes. 3,6-Dibromo-1,2,4,5-tetrazine is particularly valuable in bioorthogonal labeling through inverse electron demand Diels-Alder (IEDDA) reactions.

Applications:

- Protein Engineering: The compound can be utilized to label proteins selectively, facilitating the study of protein interactions and dynamics in living cells.

- Immunoassays: It is employed in the development of assays that require specific binding and detection of biomolecules.

- Cell Surface Modification: The tetrazine can modify cell surfaces for targeted drug delivery or imaging purposes.

Case Study:

In one study, tetrazines were used to conjugate fluorescent dyes to proteins via bioorthogonal reactions. This enabled real-time monitoring of protein localization in living cells .

Synthesis of Functional Materials

Overview:

The unique reactivity of this compound allows it to serve as a precursor for various functional materials. Its ability to undergo Diels-Alder reactions makes it suitable for synthesizing complex organic structures.

Applications:

- Fluorescent Materials: Compounds derived from this compound exhibit strong fluorescence properties which can be tuned by altering substituents .

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance properties such as conductivity and mechanical strength.

Data Table: Fluorescent Properties of Tetrazines

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|

| This compound | 450 | 550 | 35 |

| 3-bromo-1,2,4,5-tetrazine | 480 | 520 | 40 |

Chemical Synthesis

Overview:

The versatility of this compound extends to its role in synthetic organic chemistry. It serves as a building block for various chemical transformations.

Applications:

- Diels-Alder Reactions: It can react with dienophiles to form complex cyclic structures useful in pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles: The compound can be utilized in the synthesis of various heterocyclic compounds that have applications in medicinal chemistry.

Case Study:

Research demonstrated the successful use of this compound in Diels-Alder reactions with norbornene derivatives to produce novel bicyclic compounds with potential therapeutic effects .

Theoretical Studies and Computational Chemistry

Overview:

Theoretical studies using density functional theory (DFT) have been employed to understand the reactivity and properties of this compound.

Applications:

- Reactivity Predictions: DFT calculations help predict the outcomes of chemical reactions involving tetrazines.

- Structure Optimization: Computational methods are used to optimize molecular structures for enhanced reactivity or stability.

Findings:

Studies indicate that increasing electron density on the tetrazine ring enhances its reactivity towards dienophiles significantly .

Comparison with Similar Compounds

Table 1: Substituent Effects on Tetrazine Derivatives

Key Observations:

- Halogenated Derivatives: Bromo and chloro substituents enhance electrophilicity compared to phenyl or amino groups, enabling faster IEDDA reactions. However, bromo derivatives may exhibit lower thermal stability than chloro analogs due to weaker C–Br bonds .

- Energetic vs. Stable Derivatives : Diazido-tetrazines (e.g., DiAT) exhibit exceptional energy content (ΔHf = +831 kJ/mol) but are highly sensitive to friction and heat, limiting practical use. In contrast, bromo- and chloro-tetrazines balance moderate stability with tunable reactivity .

Table 2: Cytotoxic and Pharmacological Profiles

Key Observations:

Table 3: Energetic Properties of Tetrazine Derivatives

| Compound | Detonation Velocity (m/s) | Density (g/cm³) | Sensitivity | Use Case |

|---|---|---|---|---|

| 3,6-Diazido-tetrazine (DiAT) | 8903 (calculated) | 1.87 | High (spark, friction) | Theoretical explosive |

| 3,6-Dinitroamino-tetrazine | 8500 | 1.85 | Moderate | Insensitive munitions |

| 3,6-Dibromo-tetrazine | Not reported | ~1.8 (estimated) | Moderate | Ligand for metal complexes |

Key Observations:

- Bromo-tetrazines are less studied in energetic applications compared to nitro or azido derivatives. Their stability may favor use in metal-organic frameworks (MOFs) or as ligands in catalysis .

Research Findings and Contradictions

- Reactivity vs. Stability Trade-off : While 3,6-diphenyl-tetrazine exhibits high thermal stability (>250°C), its low reactivity limits utility in bioorthogonal chemistry. Conversely, diazido-tetrazines are highly reactive but unstable, highlighting the need for balanced substituent selection .

- Contradictory Data on Chloro vs. Bromo Derivatives : Evidence suggests chloro-tetrazines are more thermally stable, but bromo analogs may offer superior reactivity in certain cycloadditions due to polarizable Br atoms .

Preparation Methods

Method Summary:

- Starting Material: 3,6-dihydro-1,2,4,5-tetrazine derivatives substituted with halogens (e.g., 3-(2-bromophenyl)-6-(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine).

- Solvent: Dimethylformamide (DMF).

- Oxidant: Air (oxygen) introduced by bubbling.

- Temperature: Heating to approximately 80°C.

- Reaction Time: About 3 hours until complete conversion.

- Process: Air is passed through the DMF solution of the dihydro-tetrazine, which changes color from yellow to rose red, indicating oxidation to the aromatic tetrazine.

- Isolation: Cooling the reaction mixture to 5°C, followed by filtration to isolate the tetrazine product.

Specific Example:

- 30.5 g (0.1 mol) of 3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine in 150 mL DMF was oxidized by air at 80°C for 3 hours, yielding 22 g of 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine (rose red solid).

- This method was extended to brominated analogs, such as 3-(2-bromophenyl)-6-(2,6-difluorophenyl)-1,2-dihydro-1,2,4,5-tetrazine, successfully producing the corresponding dibromo-substituted tetrazine.

| Parameter | Condition/Value |

|---|---|

| Starting material | 3,6-dihydro-1,2,4,5-tetrazine derivatives |

| Solvent | DMF |

| Oxidant | Air (oxygen) |

| Temperature | 80°C |

| Time | ~3 hours |

| Product isolation | Cooling to 5°C, filtration |

| Product color | Rose red |

| Yield | High, depending on substrate |

Bromination via N-Bromosuccinimide (NBS) and Related Oxidative Cyclizations

In some synthetic routes, bromination of tetrazine derivatives can be achieved using N-bromosuccinimide (NBS) as both an oxidant and brominating agent, particularly under microwave irradiation or heating in acetonitrile.

Key Points:

- NBS can oxidize benzamidine derivatives to form tetrazine rings while simultaneously brominating at specific positions.

- This method has been used to prepare brominated tetrazine derivatives with moderate to good yields (10–86%) depending on substituents.

- Bromination occurs selectively, for example, at the pyrazole ring in related systems, indicating potential for regioselective dibromination on tetrazine cores.

- Microwave irradiation enhances reaction rates and yields.

Alternative Synthetic Routes: Sonogashira-Type Cross-Coupling and Subsequent Bromination

Though primarily used for alkynyl-substituted tetrazines, Sonogashira-type cross-coupling reactions starting from 3-bromo-6-methyl-1,2,4,5-tetrazine have been optimized for synthesizing various substituted tetrazines, which can be further brominated to obtain dibromo derivatives.

Highlights:

- The starting 3-bromo-6-methyl-1,2,4,5-tetrazine is synthesized via hydrazine treatment of suitable precursors, followed by bromination.

- The process avoids metal catalysis and oxidants in initial steps, improving scalability and yield (~15% overall yield, higher than previous methods).

- Subsequent Pd-catalyzed cross-coupling reactions with terminal alkynes produce alkynyl tetrazines.

- Hydrogenation and re-oxidation sequences can convert alkynyl tetrazines into dialkyl or dibromo derivatives.

- This approach allows structural diversity and functional group tolerance.

General Synthetic Considerations and Optimization

- The synthesis of 3,6-dibromo-1,2,4,5-tetrazine is sensitive to reaction conditions, including temperature, solvent choice, and oxidant.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Oxidation of dihydro-tetrazines with air or mild oxidants is preferred for environmental and operational simplicity.

- The choice of solvent (e.g., DMF, acetonitrile) affects solubility and reaction kinetics.

- Bromination can be controlled to avoid over-bromination or side reactions by tuning reagent equivalents and reaction time.

Summary Table of Preparation Methods for this compound

Q & A

Q. What are the established synthetic routes for 3,6-Dibromo-1,2,4,5-tetrazine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via bromination of dihydrotetrazine precursors. A common approach involves oxidizing 1,4-dihydro-1,2,4,5-tetrazine derivatives with brominating agents like in polar aprotic solvents (e.g., DMF) at 0–25°C . Reaction yields are sensitive to stoichiometry (excess bromine can lead to overbromination) and solvent choice. For example, using dichloromethane instead of DMF may reduce side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate the product, with typical yields ranging from 60–80% .

Q. How can NMR spectroscopy and X-ray crystallography be employed to characterize this compound?

- Methodological Answer :

- : The absence of proton signals confirms the aromatic tetrazine core. Bromine’s electronegativity deshields adjacent nuclei, but no protons are present in the parent structure.

- : Peaks at ~150–160 ppm correspond to tetrazine carbons; bromine’s inductive effect shifts carbons downfield .

- X-ray crystallography : Resolves bond lengths (C–Br ~1.89 Å) and confirms planar geometry. Disordered bromine positions may require low-temperature data collection to mitigate thermal motion artifacts .

Q. What are the key considerations for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid photodegradation. Moisture accelerates hydrolysis, forming dihydrotetrazine byproducts; use molecular sieves in storage containers. Decomposition pathways include Br–N bond cleavage under heat (>100°C), monitored via TGA (10% mass loss at 150°C) .

Q. How does the electron-deficient nature of this compound influence its reactivity in inverse electron demand Diels-Alder (IEDDA) reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect enhances tetrazine’s electron deficiency, accelerating IEDDA with electron-rich dienophiles (e.g., enamines). Rate constants () for dibromo derivatives exceed those of methylthio- or carboxylate-substituted tetrazines by 2–3 orders of magnitude .

| Substituent | (Ms) | Reference |

|---|---|---|

| Br | 1.5 × 10 | |

| COOMe | 5.0 × 10 | |

| SMe | 2.0 × 10 |

Q. What methodologies are used to determine the thermal stability and decomposition kinetics of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition onset (e.g., 150°C for dibromo-tetrazine). Kinetic parameters (activation energy ) are derived via the Kissinger method using multiple heating rates. For dibromo derivatives, ranges from 120–140 kJ/mol, suggesting moderate thermal stability .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (SNAr) reactions be optimized for functionalizing this compound with amines or thiols?

- Methodological Answer : Bromine’s leaving group ability enables SNAr with nucleophiles (e.g., primary amines, thiophenols). Optimize in DMF at 60–80°C with KCO as base. For amines, use 2.5 eq. nucleophile to ensure bis-substitution. Reaction progress is tracked via HPLC-MS; typical yields reach 70–90% .

Q. What computational approaches (e.g., DFT) are employed to predict the electronic properties and reaction pathways of this compound?

Q. How do steric and electronic effects of bromine substituents impact the regioselectivity of cycloaddition reactions?

- Methodological Answer : Bromine’s steric bulk (vs. smaller substituents like H or Me) reduces regioselectivity in asymmetric dienophiles. However, its electron-withdrawing nature dominates, directing IEDDA to electron-rich positions. For example, with vinyl ethers, >90% regioselectivity for para adducts is observed .

Q. What strategies mitigate tautomerization or ring-opening side reactions during functionalization?

Q. How can this compound be integrated into polymer matrices via click chemistry for energetic material applications?

- Methodological Answer :

[3+2] cycloaddition with azide-functionalized polymers (e.g., glycidyl azide polymer, GAP) forms crosslinked networks. The dibromo derivative’s high nitrogen content (58%) enhances detonation velocity ( ~8,500 m/s) and stability .

| Polymer Matrix | Detonation Velocity (m/s) | Reference |

|---|---|---|

| GAP + Dibromo | 8,500 | |

| PETN | 8,300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.